[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]-cyclopropylmethanol;hydrochloride
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Description
“[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]-cyclopropylmethanol;hydrochloride” is a chemical compound . It is also known as “(1S)-1-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]ethan-1-ol hydrochloride” with a CAS Number of 2253619-67-7 . The compound is related to the aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study describes the synthesis of 4,4-Bis(5-(aminomethyl)furan-2-yl)pentanoic Acid Dihydrochloride Monomer (BFN) through a condensation reaction between 2-aminomethyl furan and levulinic acid using a hydrochloric acid catalyst . Another study discusses the reductive amination of 5-hydroxymethyl-2-furaldehyde (HMF) with an aqueous solution of ammonia (NH3 aq.) and molecular hydrogen (H2) to synthesize the corresponding primary amine of 5-aminomethyl-2-furylmethanol (FAA) .
Chemical Reactions Analysis
While specific chemical reactions involving “[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]-cyclopropylmethanol;hydrochloride” were not found, a study discusses the N-alkylation reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole . Another study discusses the double-stranded DNA-templated cleavage of oligonucleotides containing a P3′→N5′ linkage triggered by triplex formation .
Scientific Research Applications
Synthesis and Structural Studies
The compound "[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]-cyclopropylmethanol;hydrochloride" and its derivatives are involved in various synthetic and structural studies. For instance, the synthesis of 4-sulfanylmethylene-5(4H)-oxazolones and their conversion into 2-sulfanyl-1-aminocyclopropanecarboxylic acid derivatives highlight a method of synthesizing conformationally constrained compounds, potentially offering unique reactivity or biological activity (Clerici, Gelmi, & Pocar, 1999).
Structural and Spectroscopic Analysis
Detailed structural and spectroscopic analysis of compounds structurally similar to the specified compound has been conducted. For example, compounds like 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and its derivatives have been characterized using X-ray diffraction and various spectroscopic techniques, indicating the importance of such compounds in the study of molecular interactions and structural chemistry (Şahin et al., 2014).
Catalyst Development
In the realm of catalysis, derivatives of 1H-1,2,4-triazolyl have been utilized to develop highly active catalysts. For instance, a ligand formed by a triple Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition showed remarkable catalytic activity in Huisgen 1,3-dipolar cycloadditions, emphasizing the role of such compounds in enhancing the efficiency and selectivity of chemical reactions (Ozcubukcu et al., 2009).
Nanoparticle Synthesis
Additionally, compounds with structural motifs similar to "[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]-cyclopropylmethanol;hydrochloride" have been used in the synthesis and stabilization of nanoparticles. For instance, a hetero bicyclic compound was employed as a reducing and stabilizing agent in the preparation of zinc nanoparticles, illustrating the potential of such compounds in nanotechnology and materials science (Pushpanathan & Kumar, 2014).
properties
IUPAC Name |
[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]-cyclopropylmethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.ClH/c8-3-5-9-7(11-10-5)6(12)4-1-2-4;/h4,6,12H,1-3,8H2,(H,9,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAXPRPGEIGBPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=NNC(=N2)CN)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]-cyclopropylmethanol;hydrochloride |
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